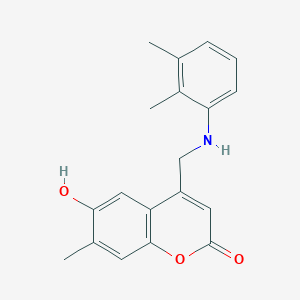
4-(((2,3-dimethylphenyl)amino)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(((2,3-dimethylphenyl)amino)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one” is a complex organic molecule. It contains a chromen-2-one group, which is a type of heterocyclic compound that is a derivative of chromene . The molecule also contains a 2,3-dimethylphenyl group attached to an amino group, which suggests that it might have properties similar to other aromatic amines .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups. The chromen-2-one group is a heterocyclic compound that includes a benzene ring fused with a heterocyclic pyran ring . The 2,3-dimethylphenylamino group is a derivative of aniline, which is an aromatic amine .
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific functional groups present in the molecule. The chromen-2-one group might undergo reactions typical of other heterocyclic compounds, such as electrophilic substitution . The 2,3-dimethylphenylamino group could potentially undergo reactions typical of aromatic amines, such as acylation or diazotization .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. As a complex organic molecule, it’s likely to be a solid at room temperature. Its solubility would depend on the specific functional groups present in the molecule .
Applications De Recherche Scientifique
Crystallography and Structural Analysis
Compounds similar to 4-(((2,3-dimethylphenyl)amino)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one have been studied for their crystal structures, which can provide insights into their chemical behavior and potential for forming stable complexes. For instance, studies on the crystal structures of coumarin derivatives have revealed their potential for forming dimeric structures through intra-molecular hydrogen bonding (Manolov, Ströbele, & Meyer, 2008).
Synthesis and Chemical Reactions
Research into the synthesis and reactions of chromen and coumarin derivatives, like the title compound, is significant for developing new chemical entities with potential applications in various fields, including pharmaceuticals. For example, studies have explored the synthesis and reactions of chromen derivatives under different conditions, leading to the formation of compounds with potential biological activities (Elż & Slawomir, 1999).
Potential Biological Activities
Some derivatives of chromen and coumarin have been investigated for their biological activities. These studies are foundational for exploring the therapeutic potentials of these compounds. For instance, the synthesis and screening of certain derivatives have shown cytotoxic and bactericidal activities, indicating their potential use in drug development (Khan et al., 2003).
Material Science and Photopolymerization
Compounds containing chromen structures have also found applications in material science, such as in the development of photopolymerization processes. These processes are crucial for creating materials with specific properties for industrial applications (Guillaneuf et al., 2010).
Orientations Futures
The future research directions for this compound would likely depend on its potential applications. If it shows promising biological activity, it could be further studied for potential therapeutic uses. Additionally, research could be conducted to optimize its synthesis and to explore its chemical properties in more detail .
Propriétés
IUPAC Name |
4-[(2,3-dimethylanilino)methyl]-6-hydroxy-7-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-11-5-4-6-16(13(11)3)20-10-14-8-19(22)23-18-7-12(2)17(21)9-15(14)18/h4-9,20-21H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYHLCBGQOKZHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NCC2=CC(=O)OC3=C2C=C(C(=C3)C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

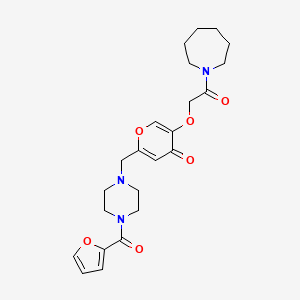
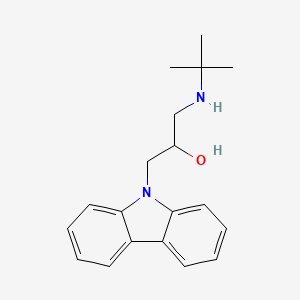
![1-Iodo-3-(3-methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2575770.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide](/img/structure/B2575771.png)

![tert-butyl N-[4-(methoxymethyl)thiophen-2-yl]carbamate](/img/structure/B2575779.png)
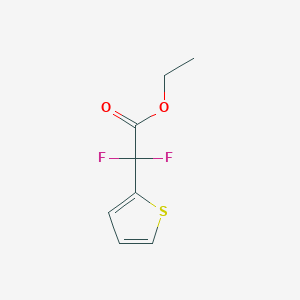

![5-Methyl-2-[(oxan-2-yl)methoxy]pyridine](/img/structure/B2575785.png)

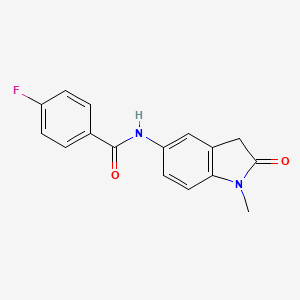
![2-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl 2,2-dimethylpropanoate](/img/structure/B2575789.png)
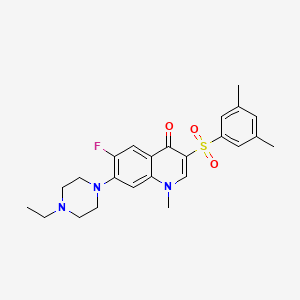
![methyl 2-{[4-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-1-methyl-3-phenyl-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2575791.png)